Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
Overview
Description
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that tetrahydroquinoline derivatives can interact with various biological targets .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets, causing changes at the molecular level .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s known that tetrahydroquinoline derivatives can cause changes at the cellular level .
Action Environment
Such factors can significantly impact the effectiveness of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: This compound lacks the ester group present in this compound, making it less reactive in certain chemical reactions.
6-Methyl-1,2,3,4-Tetrahydroquinoline: This compound has a methyl group at the 6-position instead of the ester group, leading to different chemical and biological properties.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its ester group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSPOJUGGLXCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587586 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177478-49-8 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,2,3,4-tetrahdyroquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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